Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The trifluoromethyl group attached to the pyrrole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties . They are known to interact with a variety of biological targets, enhancing the activity of the resulting compounds .
Biochemical Pathways
For example, some trifluoromethyl-containing compounds are used as substrates for monitoring Cytochrome P450 activity , a key enzyme involved in drug metabolism.
Pharmacokinetics
Trifluoromethyl-containing compounds are generally known for their stability and resistance to metabolic degradation, which can enhance their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are often used in the synthesis of bioactive compounds due to their ability to enhance the biological activity of the resulting compounds .
Action Environment
The action of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, certain herbicides that contain trifluoromethyl groups are known to act better when soil humidity is between high and elevated . .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, facilitating the formation of enantiopure trifluoromethyl-functionalized products. For instance, it is involved in the synthesis of α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These interactions are crucial for the development of pharmaceuticals with enhanced biological activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with similar structures can affect oxidative stress levels in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The trifluoromethyl group in its structure is known to enhance the binding affinity to target enzymes, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized through pathways that include oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall bioactivity and toxicity of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with trifluoromethylated amines under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique pharmacokinetic properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate: can be compared with other trifluoromethylated pyrroles and pyrrole derivatives.
Trifluoromethylated pyridines: These compounds share similar chemical properties but differ in their aromatic ring structure.
Trifluoromethylated benzenes: These compounds have a different ring system but exhibit similar reactivity due to the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrrole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)6-3-5(4-12-6)8(9,10)11/h3-4,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZCVOYWKIAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227339 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-45-7 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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